Paquinimod vs. Laquinimod and Tasquinimod: Differential S100A9 Inhibition and NF-κB Pathway Blockade
Paquinimod demonstrates potent, specific inhibition of S100A9 binding to TLR-4, whereas laquinimod shows only weak inhibition of S100A9-induced NF-κB activation [1]. In a head-to-head in vitro assay, laquinimod slightly inhibited S100A9-induced NF-κB activation in THP-1 cells, indicating it is not a good blocker of all S100A9 activities, unlike the more robust blockade observed with paquinimod [1]. Tasquinimod, while binding S100A9, has been characterized as not a specific inhibitor of S100A9 and also binds HDAC4 with high affinity, introducing confounding off-target effects [1][2].
| Evidence Dimension | S100A9-induced NF-κB activation inhibition |
|---|---|
| Target Compound Data | Potent inhibition; prevents S100A9 binding to TLR-4 and RAGE |
| Comparator Or Baseline | Laquinimod: slight inhibition of S100A9-induced NF-κB activation |
| Quantified Difference | Qualitative: Paquinimod is a robust S100A9 inhibitor; laquinimod is not a good blocker of all S100A9 activities |
| Conditions | THP-1 cells stimulated with S100A9; NF-κB activation measured |
Why This Matters
Demonstrates that paquinimod, not laquinimod, is the appropriate tool compound for experiments requiring robust, specific S100A9 inhibition.
- [1] Pelletier, M., et al. (2018). Quinoline-3-carboxamides such as tasquinimod are not specific inhibitors of S100A9. Blood Advances, 2(10), 1170-1171. View Source
- [2] Isaacs, J. T., et al. (2013). Mechanisms of action of tasquinimod on the tumour microenvironment. Cancer Chemotherapy and Pharmacology, 71(5), 1191-1199. View Source
